(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine
Description
(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine is a chiral pyrrolidine derivative featuring two critical functional groups: a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a methylsulfonyl group at the 1-position. The R configuration at the 3-position is crucial for stereoselective applications in medicinal chemistry and catalysis. This compound is typically synthesized via multi-step routes involving Boc protection, sulfonylation, and enantioselective resolution .
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O4S |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-methylsulfonylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |
InChI Key |
ALALCZQCEOOJNX-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of (R)-3-Aminopyrrolidine
The amino group at the 3-position of pyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). Typical conditions involve refluxing in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 4–12 hours, yielding (R)-3-(Boc-amino)pyrrolidine with >90% efficiency.
Methanesulfonylation of the Pyrrolidine Nitrogen
The secondary amine at the 1-position is subsequently sulfonylated using methanesulfonyl chloride (MsCl). This exothermic reaction requires careful temperature control (0–5°C) in anhydrous DCM or THF, with triethylamine as a proton scavenger. The reaction typically completes within 2–4 hours, producing the target compound in 75–85% yield after aqueous workup.
Key Reaction Parameters:
| Parameter | Value/Range |
|---|---|
| Boc Protection Time | 4–12 hours |
| Sulfonylation Temp | 0–5°C |
| Solvent | THF, DCM |
| Base | Triethylamine, DMAP |
Chiral Resolution of Racemic Intermediates
For laboratories lacking access to enantiopure starting materials, resolution of racemic 3-amino-1-(methylsulfonyl)pyrrolidine provides an alternative route. A method adapted from CN102249971A employs tartaric acid derivatives to separate enantiomers.
Formation of Diastereomeric Salts
Racemic 3-amino-1-(methylsulfonyl)pyrrolidine is dissolved in a methanol/water mixture and treated with D-tartaric acid in a 1:0.5–1.2 molar ratio. Heating to 50–100°C followed by gradual cooling induces selective crystallization of the (R)-enantiomer-tartrate complex. The diastereomeric excess (d.e.) exceeds 98% after two recrystallizations.
Liberation of the (R)-Enantiomer
The crystalline salt is treated with sodium hydroxide in methylene chloride, releasing free (R)-3-amino-1-(methylsulfonyl)pyrrolidine. Subsequent Boc protection under standard conditions affords the final product with 92–95% enantiomeric purity.
Asymmetric Synthesis from L-Aspartic Acid
A patent from the European Patent Office (EP0638068B1) outlines a stereospecific route starting from L-aspartic acid, preserving chirality throughout the synthesis.
Reductive Cyclization
L-Aspartic acid is first protected with a tosyl group, then reduced using lithium aluminum hydride (LiAlH₄) to yield (S)-4-tosylamino-1,2-butanediol. Cyclization with thionyl chloride forms (S)-3-tosylaminopyrrolidine, which undergoes sulfonylation at nitrogen.
Inversion of Configuration
To obtain the (R)-enantiomer, the tosyl group is cleaved via hydrogenolysis, and the intermediate amine is subjected to Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with p-nitrobenzoic acid. Hydrolysis yields (R)-3-aminopyrrolidine, which is then Boc-protected and sulfonylated.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Steps | Yield (%) | e.e. (%) | Cost Efficiency |
|---|---|---|---|---|---|
| Direct Functionalization | (R)-3-Aminopyrrolidine | 2 | 78 | >99 | High |
| Chiral Resolution | Racemic amine | 4 | 45 | 95 | Moderate |
| Asymmetric Synthesis | L-Aspartic acid | 6 | 32 | >99 | Low |
The direct functionalization route offers the best balance of efficiency and cost, while asymmetric synthesis provides superior stereochemical control for applications requiring ultra-high enantiopurity.
Reaction Optimization and Troubleshooting
Sulfonylation Side Reactions
Over-sulfonylation at the 3-amino group can occur if Boc protection is incomplete. FT-IR monitoring of the N-H stretch (3300–3500 cm⁻¹) ensures complete protection before introducing MsCl.
Chemical Reactions Analysis
Boc Deprotection
The Boc group is selectively cleaved under acidic conditions to yield the free amine. This step is critical for subsequent functionalization.
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1 hour .
-
Mechanism : Acidic hydrolysis of the carbamate releases CO₂ and tert-butanol, leaving the primary amine.
Alkylation of the Free Amine
After Boc removal, the exposed amine undergoes alkylation with electrophilic reagents.
-
Example : Reaction with benzyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base at room temperature for 4 hours.
-
Yield : 75%.
Acylation of the Free Amine
The amine reacts with acylating agents to form amides.
-
Conditions : Acetyl chloride in DCM with triethylamine (TEA) as a base at 0–25°C for 2 hours.
-
Yield : 80%.
Aza-Michael Addition
The deprotected amine participates in conjugate additions to α,β-unsaturated carbonyl compounds.
Peptide Coupling
The free amine is used in solid-phase peptide synthesis to form amide bonds.
-
Conditions : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF .
-
Application : Selective formation of peptide bonds with carboxylic acid partners .
Mechanistic and Structural Insights
-
Boc Group Stability : The Boc group remains intact under basic and nucleophilic conditions but is labile in acidic environments .
-
Methylsulfonyl Influence : The electron-withdrawing sulfonyl group reduces the basicity of the adjacent amine, directing reactivity toward the Boc-protected site.
-
Stereochemical Impact : The (R)-configuration influences regioselectivity in asymmetric syntheses, as observed in chiral catalysis applications .
Scientific Research Applications
Synthetic Intermediates
(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo further transformations makes it valuable in drug discovery processes where structural diversity is essential.
Case Study 1: HDAC Inhibition
A study focused on developing selective protein degraders targeting HDAC4 utilized compounds similar to this compound. The findings indicated that these compounds could effectively reduce HDAC4 levels in treated cells, suggesting their potential role in treating neurodegenerative diseases like Huntington's disease .
Case Study 2: RORγt Modulation
Research into pyrrolidine derivatives revealed that certain analogs could act as inverse agonists for RORγt, exhibiting potent activity at low nanomolar concentrations. This highlights the potential of this compound as a scaffold for developing new therapeutics for autoimmune conditions .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| (R)-3-Aminopyrrolidine | Amino group without protective groups | Used mainly as a building block |
| (R)-3-(Boc-amino)pyrrolidine | Contains Boc group for protection | Commonly used in peptide synthesis |
| (R)-3-Methylpyrrolidine | Simplest form; no protective or sulfonyl groups | Less versatile in synthetic applications |
The unique combination of the Boc protecting group and the methylsulfonyl moiety enhances the utility of this compound compared to its analogs, allowing for more complex organic syntheses.
Mechanism of Action
The mechanism of action of ®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine is primarily related to its ability to undergo deprotection and substitution reactions. The Boc group protects the amino functionality during synthetic transformations, and its removal under acidic conditions reveals the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
3R-Methylamino-1-(methanesulfonyl)pyrrolidine
- CAS RN : 96568-35-3
- Molecular Formula : C₆H₁₄N₂O₂S
- Key Features: Lacks the Boc group, exposing the primary amine at the 3-position. Synthesized via deprotection of Boc intermediates, followed by sulfonylation .
- Applications : Acts as a versatile intermediate in drug discovery, particularly for serotonin receptor ligands (e.g., RS 39604 in ) .
(R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine
- CAS RN : 131878-23-4
- Molecular Formula : C₁₆H₂₄N₂O₂
- Key Features: Substitutes the methylsulfonyl group with a benzyl moiety at the 1-position. Benzyl group enhances lipophilicity, facilitating hydrogenolysis for downstream modifications. Higher molecular weight (276.37 g/mol) and crystalline structure compared to the methylsulfonyl analog .
- Storage : Stable at room temperature (RT), unlike some Boc-protected analogs requiring refrigeration .
(S)-1-Boc-3-methanesulfonyloxy-pyrrolidine
- CAS RN : 132945-75-6
- Molecular Formula: C₁₀H₁₉NO₅S
- Key Features :
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions | Purity |
|---|---|---|---|---|---|---|
| (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine | Not Provided | C₁₀H₂₀N₂O₄S* | ~280.34 | 3-Boc-amino, 1-methylsulfonyl | Likely RT | ≥98%** |
| 3R-Methylamino-1-(methanesulfonyl)pyrrolidine | 96568-35-3 | C₆H₁₄N₂O₂S | 178.25 | 3-methylamino, 1-methylsulfonyl | Not Specified | N/A |
| (R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine | 131878-23-4 | C₁₆H₂₄N₂O₂ | 276.37 | 1-benzyl, 3-Boc-amino | RT | ≥98% |
| (S)-1-Boc-3-methanesulfonyloxy-pyrrolidine | 132945-75-6 | C₁₀H₁₉NO₅S | 265.33 | 1-Boc, 3-methanesulfonyloxy | 2–8°C | Not Specified |
Estimated based on synthetic analogs ; *Assumed from similar Boc-protected compounds .
Biological Activity
(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methylsulfonyl group, positions it as an important intermediate in the synthesis of various bioactive compounds. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₈N₂O₂S
- Molecular Weight : 186.25 g/mol
- Structure : The presence of the Boc group allows for selective deprotection, enhancing its utility in synthetic pathways.
Potential Pharmacological Applications:
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes.
- Anticancer Activity : The pyrrolidine scaffold is known to exhibit anticancer effects by modulating cell signaling pathways.
- Antimicrobial Properties : Similar derivatives have shown activity against various microbial strains.
The mechanism of action for this compound likely involves:
- Enzyme Interaction : The sulfonyl group may form strong interactions with amino acid residues in target proteins, influencing their activity.
- Receptor Modulation : Its chiral nature allows for selective binding to specific receptors, potentially leading to enhanced therapeutic effects.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| (R)-3-Aminopyrrolidine | Amino group without protective groups | Used mainly as a building block |
| (R)-3-(Boc-amino)pyrrolidine | Contains Boc group for protection | Commonly used in peptide synthesis |
| (R)-3-Methylpyrrolidine | Simplest form; no protective or sulfonyl groups | Less versatile in synthetic applications |
The combination of the Boc protecting group and the methylsulfonyl moiety enhances the utility of this compound compared to its analogs, allowing for more complex synthetic applications.
Case Studies and Research Findings
-
Anti-inflammatory Studies :
- Similar compounds have been evaluated for their COX-2 inhibitory activity. For instance, compounds derived from pyrrolidine scaffolds showed IC50 values ranging from 0.02–0.04 μM against COX-2, indicating significant anti-inflammatory potential .
- In vivo studies demonstrated that certain derivatives exhibited minimal degenerative changes in histopathological examinations, suggesting safety profiles conducive for therapeutic use .
-
Anticancer Research :
- A series of pyrrolidine derivatives were synthesized and tested for anticancer activity. Some exhibited promising results in inhibiting tumor growth through modulation of apoptosis-related pathways .
- Structure-activity relationship studies indicated that modifications at the sulfonyl position could enhance cytotoxicity against cancer cell lines .
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
